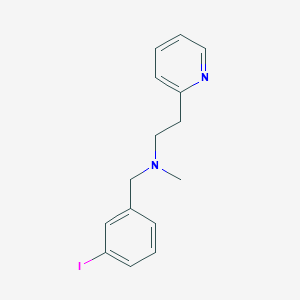

![molecular formula C22H29N3 B1435145 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane CAS No. 1330765-96-2](/img/structure/B1435145.png)

7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

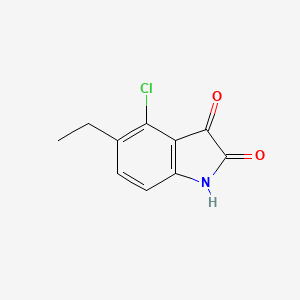

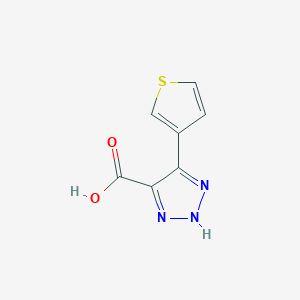

“7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane” is a chemical compound with the molecular formula C22H29N3 . It has an average mass of 335.486 Da and a monoisotopic mass of 335.236145 Da .

Molecular Structure Analysis

The molecular structure of “7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane” consists of 22 carbon atoms, 29 hydrogen atoms, and 3 nitrogen atoms .Aplicaciones Científicas De Investigación

Chiral Separation and Configuration Determination

Spirocyclic compounds, including structures similar to 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane, are of great interest due to their potential applications in the pharmaceutical industry. They can serve as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. A study demonstrated the synthesis of various spiro compounds and the successful development of a normal-phase HPLC method to resolve their enantiomers. The specific optical rotation of these enantiomers was determined, and their configurations were proposed based on Lowe's rule (Liang et al., 2008).

Synthesis and Biological Activity Evaluation

In another study, a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems were designed, synthesized, and evaluated for their biological activities as potential epidermal growth factor receptor inhibitors. One compound, in particular, exhibited potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro (Fleita et al., 2013).

Crystal Structure Analysis

The crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been elucidated, providing insights into the molecular arrangements and interactions within these compounds. The analysis revealed interesting intermolecular interactions, such as C–H···O and C–H···π, as well as π···π stacking interactions in certain structures, highlighting the complex structural features of spirocyclic compounds (Zeng et al., 2013).

NMR Spectroscopy and Theoretical Computation

The compound 3,3-dimethyl-3,3′-dibenzyl-2,2′,4,4′-tetraoxaspiro undecane was synthesized and characterized using 1H NMR spectroscopy and theoretical computation. This study highlights the utility of spectroscopic techniques and computational methods in elucidating the structures of spirocyclic compounds and understanding their chemical behavior (Zhi, 2011).

Propiedades

IUPAC Name |

7,10-dibenzyl-2,7,10-triazaspiro[4.6]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)15-24-13-14-25(16-21-9-5-2-6-10-21)19-22(18-24)11-12-23-17-22/h1-10,23H,11-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZSDCUWQQWSAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CN(CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)

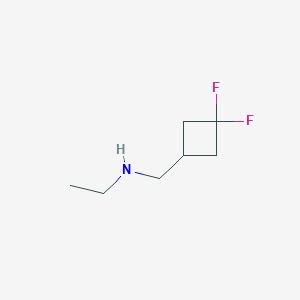

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)

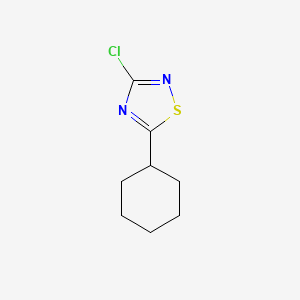

![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)

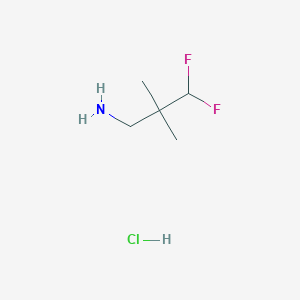

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)